

ER degrader 4 solubility and preparation for in vitro/in vivo studies

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Compound of Interest

Compound Name: *ER degrader 4*

Cat. No.: *B12406912*

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Application Notes and Protocols: ER Degrader 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, preparation, and application of **ER Degrader 4** for both in vitro and in vivo studies. The protocols outlined below are intended to serve as a foundation for researchers investigating the therapeutic potential of this selective estrogen receptor (ER) degrader.

Introduction

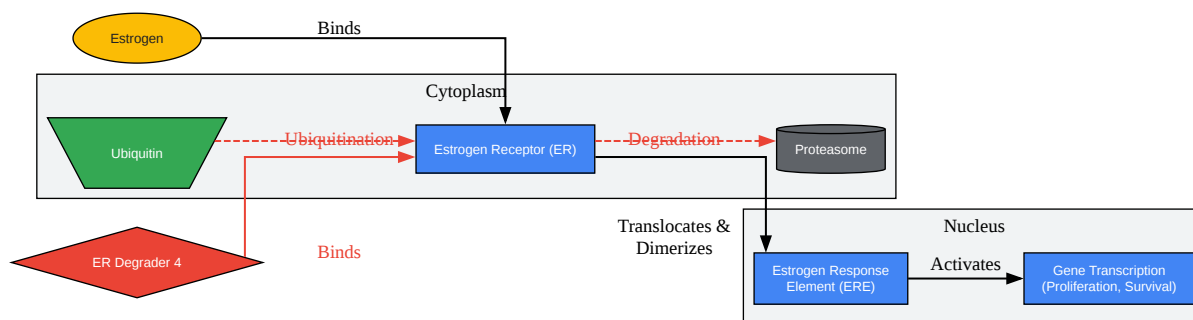
ER Degrader 4 is a selective and orally active estrogen receptor degrader with demonstrated anti-tumor activity.[1] By targeting and promoting the degradation of the estrogen receptor, this molecule offers a promising therapeutic strategy for ER-positive cancers, which are dependent on estrogen signaling for their growth and survival.[2] Unlike traditional therapies that merely block the receptor, ER degraders eliminate the ER protein, potentially overcoming resistance mechanisms.[2] This document details the mechanism of action, provides key quantitative data, and offers step-by-step protocols for experimental use.

Mechanism of Action and Signaling Pathway

Estrogen receptors (ER α and ER β) are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate the expression of genes involved in cell proliferation and survival.[3][4] ER signaling can occur through direct genomic pathways, where

the ER-estrogen complex binds to estrogen response elements (EREs) on DNA, or through non-genomic pathways that involve rapid activation of kinase cascades like MAPK and PI3K/AKT.

ER Degradar 4 functions by inducing the degradation of the ER protein. This is often achieved through the ubiquitin-proteasome system, where the degrader molecule facilitates the tagging of the ER with ubiquitin, marking it for destruction by the proteasome. This removal of the ER protein effectively shuts down both genomic and non-genomic estrogen signaling pathways, leading to cell cycle arrest and inhibition of tumor growth.



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Figure 1: Estrogen Receptor Signaling Pathway and Interference by **ER Degradar 4**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **ER Degradar 4**.

Parameter	Cell Line	Value	Reference
IC ₅₀ (Cell Proliferation)	MCF-7	0.20 µM	
ER Degradation	MCF-7	Dose-dependent (1 nM - 10 µM)	
Maximum ER Degradation	MCF-7	Achieved at 10 µM (24h)	

Table 1: *In Vitro* Activity of ER Degradar 4.

Parameter	Animal Model	Dose & Route	Effect	Reference
Anti-tumor Activity	MCF-7 Xenograft	30 mg/kg, oral gavage	Significant tumor growth inhibition	
Biomarker Modulation	Resected Xenograft Tumors	30 mg/kg, oral gavage	Reduced protein levels of Ki67, ER, and PR	

Table 2: *In Vivo* Efficacy of ER Degradar 4.

Preparation and Solubility

Proper dissolution of **ER Degradar 4** is critical for obtaining accurate and reproducible results.

Solvent	Solubility	Storage of Stock Solution	Reference
DMSO	100 mg/mL (requires sonication)	-80°C for 6 months; -20°C for 1 month	

Table 3: Solubility and Storage of ER Degradar 4.

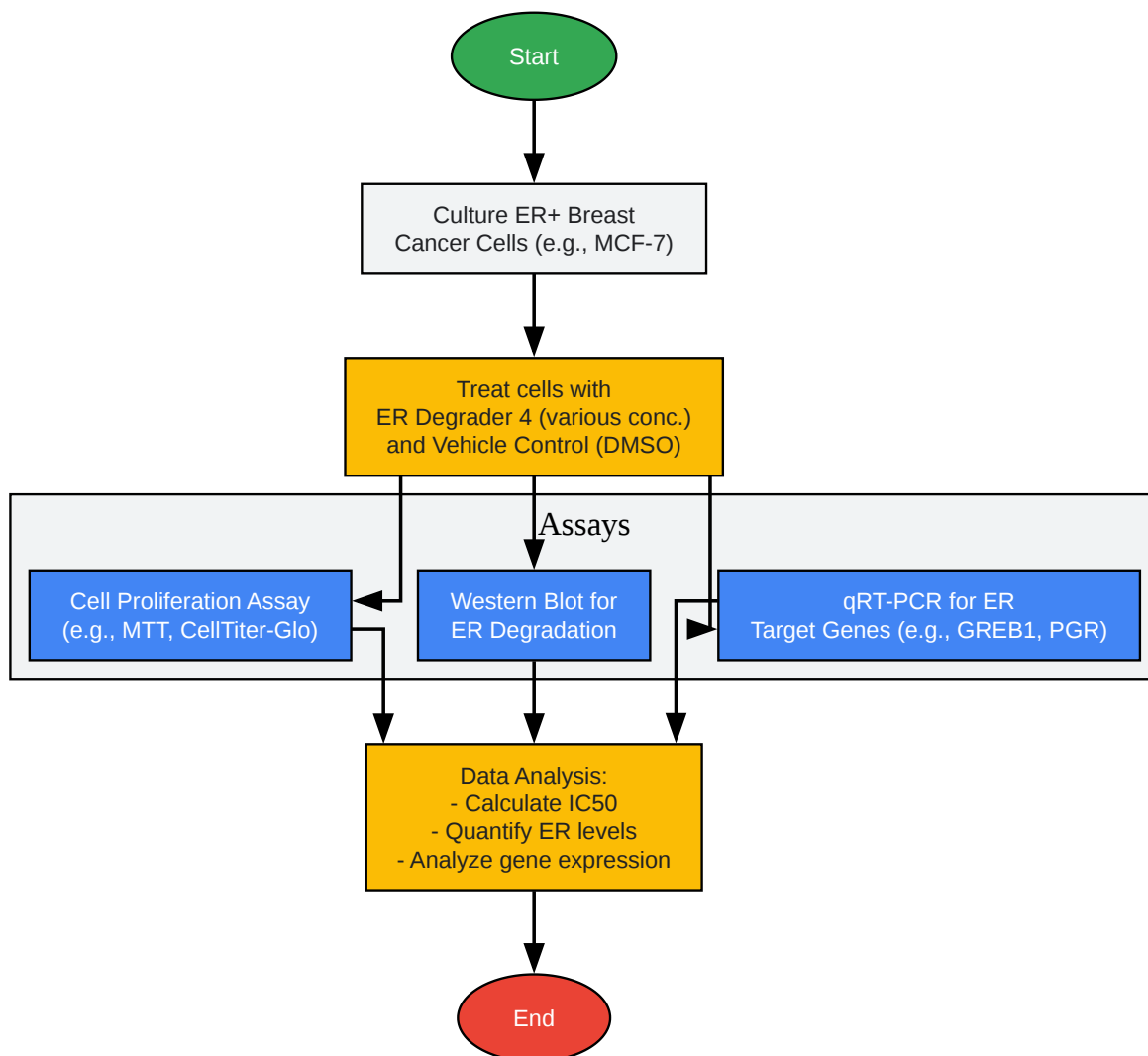
Protocol for Preparing a 10 mM Stock Solution in DMSO:

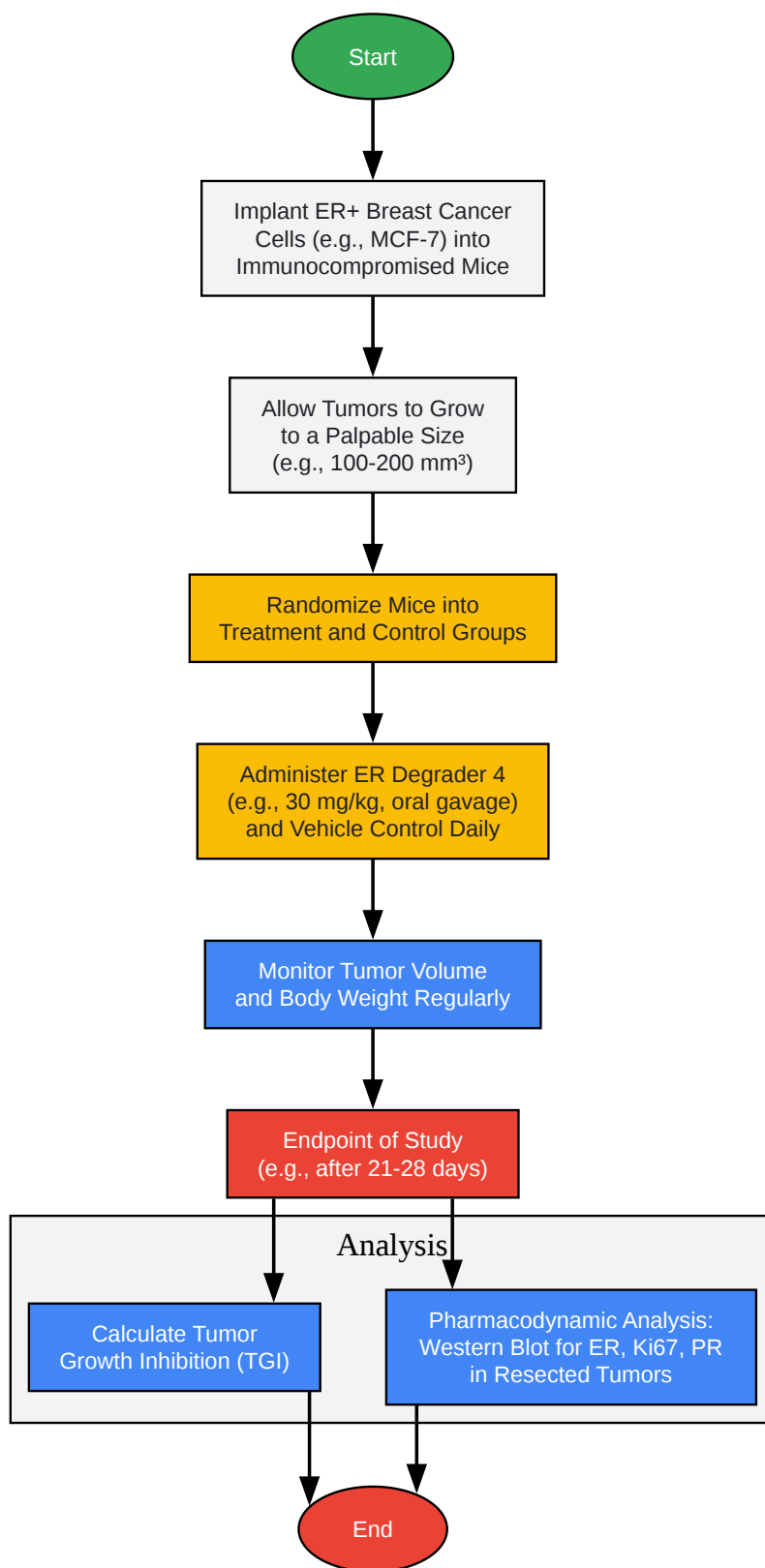
- Materials: **ER Degradar 4** (MW: 446.49 g/mol), high-purity DMSO, sterile microcentrifuge tubes.

- Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of **ER Degrader 4**.
- Dissolution: Add the weighed **ER Degrader 4** to a sterile microcentrifuge tube. Add 1 mL of DMSO.
- Sonication: Sonicate the solution until the compound is completely dissolved.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

In Vitro Experimental Protocols

The following are detailed protocols for assessing the in vitro activity of **ER Degrader 4**.





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